N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group, a hydrazinecarbonyl moiety, and a benzenesulfonamide structure, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzyloxy Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Hydrazone Formation: The 4-benzyloxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Benzenesulfonamide: The hydrazone intermediate is then coupled with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the hydrazinecarbonyl moiety can form hydrogen bonds with active site residues. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-[4-(Methoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide
- N-({N’-[(E)-[4-(Ethoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide is unique due to the presence of the benzyloxy group, which provides additional hydrophobic interactions and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H24ClN3O4S |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H24ClN3O4S/c29-24-10-7-11-25(18-24)32(37(34,35)27-12-5-2-6-13-27)20-28(33)31-30-19-22-14-16-26(17-15-22)36-21-23-8-3-1-4-9-23/h1-19H,20-21H2,(H,31,33)/b30-19+ |
InChI Key |
WPJUJPNQBQHFOS-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.